molecular formula C7H5BCl2O3 B3024663 (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid CAS No. 850589-38-7

(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid

Cat. No.: B3024663
CAS No.: 850589-38-7
M. Wt: 218.83
InChI Key: OYBLIGPPYFOHAZ-UHFFFAOYSA-N
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Description

(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C7H5BCl2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom and a chlorocarbonyl group. This compound is of interest in organic synthesis, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid typically involves the reaction of 3-chloro-4-chlorocarbonylphenylboronic anhydride with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the formation of the boronic acid derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Chemistry: (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules .

Biology and Medicine: This compound could potentially be explored for similar interactions .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials due to its role in facilitating complex organic syntheses .

Comparison with Similar Compounds

Uniqueness: The presence of both a chlorine atom and a chlorocarbonyl group in (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid makes it unique compared to other boronic acids.

Biological Activity

(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid is a specialized boronic acid derivative notable for its potential biological activities, primarily due to its ability to interact with diols and its role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7_7H5_5BCl2_2O3_3, with a molecular weight of approximately 218.83 g/mol. The compound features a phenyl ring substituted with a chlorine atom at the 3-position and a chlorocarbonyl group at the 4-position, which influences its reactivity and binding properties.

The primary mechanism of action for this compound is its ability to form reversible complexes with diols. This property is utilized in various biosensing applications, particularly for detecting bacterial pathogens through affinity binding reactions with diol groups present on bacterial cell walls. Such interactions are critical for developing robust pathogen detection methods in environmental samples.

Case Studies and Research Findings

  • Biosensing Applications : The compound's interaction with diols has been leveraged in biosensing technologies. Studies show that it can effectively bind to diol-containing structures on bacterial surfaces, facilitating pathogen detection.
  • Anticancer Potential : Although direct studies on this compound are scarce, related phenylboronic acids have demonstrated antiproliferative effects in various cancer cell lines. For instance, compounds structurally similar to phenylboronic acids have shown significant activity against ovarian cancer cells by inducing cell cycle arrest and apoptosis .
  • Structure-Activity Relationship : Research into phenylboronic acid derivatives indicates that modifications can significantly impact biological activity. For example, introducing different substituents (such as fluorine or morpholine groups) can enhance or diminish the compound's efficacy against specific biological targets .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(3-Chloro-4-fluorophenyl)boronic acidContains fluorine instead of chlorocarbonylReactivity influenced by fluorine's electronegativity
(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acidMorpholine substituentOffers different interaction profiles due to nitrogen
(3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acidCyclopentylcarbamoyl groupDistinct steric effects influencing reactivity

This table illustrates how variations in substituents can lead to different biological interactions and potential applications.

Properties

IUPAC Name

(4-carbonochloridoyl-3-chlorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BCl2O3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBLIGPPYFOHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703068
Record name [3-Chloro-4-(chlorocarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-38-7
Record name [3-Chloro-4-(chlorocarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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